molecular formula C16H14N4O4S B2355850 N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-57-7

N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

Cat. No.: B2355850
CAS No.: 851079-57-7
M. Wt: 358.37
InChI Key: BPTMPHGWXLBJLW-UHFFFAOYSA-N
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Description

This compound features a central imidazole ring substituted with a 4-nitrophenyl group at the 1-position and a sulfanylacetamide moiety at the 2-position. The acetamide nitrogen is further functionalized with a furan-2-ylmethyl group. The furan ring contributes aromaticity and moderate polarity, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c21-15(18-10-14-2-1-9-24-14)11-25-16-17-7-8-19(16)12-3-5-13(6-4-12)20(22)23/h1-9H,10-11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTMPHGWXLBJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a synthetic compound that belongs to the class of acetamides. Its unique structure, which incorporates furan, imidazole, and nitrophenyl moieties, suggests potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

N furan 2 ylmethyl 2 1 4 nitrophenyl imidazol 2 yl sulfanylacetamide\text{N furan 2 ylmethyl 2 1 4 nitrophenyl imidazol 2 yl sulfanylacetamide}
PropertyValue
Molecular FormulaC17_{17}H16_{16}N4_{4}O3_{3}S
Molecular Weight364.39 g/mol
IUPAC NameThis compound
CAS Number893385-06-3

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the nitrophenyl and furan groups may participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of proteins involved in critical biological processes.

Antiviral Properties

Recent studies have indicated that compounds with similar structures exhibit antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. For instance, derivatives of furan-based compounds have been shown to inhibit the main protease (Mpro_{pro}) of SARS-CoV-2 with significant potency. The IC50_{50} values for these compounds ranged from 1.55 μM to 10.76 μM, demonstrating their potential as therapeutic agents against viral infections .

Anticancer Activity

Additionally, imidazole-containing compounds have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The presence of the nitrophenyl group may enhance this activity by facilitating interactions with specific cellular targets.

Case Studies

  • SARS-CoV-2 Inhibition :
    • A study identified a related compound with an IC50_{50} value of 1.57 μM against Mpro_{pro}. The compound's mechanism involved reversible covalent binding to the active site of the protease, highlighting the importance of structural features like the thiourea linker in maintaining potency .
  • Anticancer Evaluation :
    • In vitro studies demonstrated that similar imidazole derivatives exhibited cytotoxicity against various cancer cell lines, with IC50_{50} values ranging from 5 to 20 μM. Mechanistic studies revealed that these compounds could trigger apoptosis through caspase activation and reactive oxygen species (ROS) generation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Substituents (R1, R2) Key Functional Groups
Target Compound Imidazole R1: 4-nitrophenyl; R2: furan-2-ylmethyl Sulfanylacetamide, nitro
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide Imidazole R1: 4-fluorophenyl; R2: 1-naphthyl Sulfanylacetamide, fluoro
1,3,4-Thiadiazole Derivatives Thiadiazole R1: 4-nitrophenyl; R2: pyrazol-4-yl Hydrazine derivatives, nitro
N'-(2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethylidene)-... (Compound 10) Benzoimidazole R1: 4-nitrophenyl; R2: bromobenzenesulfonohydrazide Sulfonohydrazide, nitro

Key Observations :

  • Electron-Withdrawing Groups : The target compound and analogs share 4-nitrophenyl groups, which may enhance binding to microbial enzymes or receptors via electron-deficient aromatic interactions .
  • Solubility Influences : The furan-2-ylmethyl group in the target compound offers lower hydrophobicity compared to the 1-naphthyl group in , suggesting improved aqueous solubility .

Table 3: Reported Bioactivities of Analogs

Compound Type Biological Activity Tested Organisms/Models Key Findings Reference
1,3,4-Thiadiazoles Antimicrobial E. coli, B. mycoides, C. albicans Four compounds showed superior activity
Benzoimidazole Derivatives Diabetic II inhibition (Molecular Docking) Enzymatic targets Potential as inhibitors
Fluorophenyl-Naphthyl Analog Not reported N/A Structural similarity to bioactive compounds

Implications for Target Compound :

  • The 4-nitrophenyl group in the target compound is structurally aligned with antimicrobial agents in , suggesting possible efficacy against similar pathogens.

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